molecular formula C11H9F3O2 B3380657 (1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid CAS No. 201164-18-3

(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid

Cat. No.: B3380657
CAS No.: 201164-18-3
M. Wt: 230.18 g/mol
InChI Key: UKRIUIRBTVRYAH-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a carboxylic acid group at position 1 and a para-trifluoromethyl-substituted phenyl ring at position 2 of the cyclopropane core. Its molecular formula is C₁₁H₉F₃O₂, with a molecular weight of 248.17 g/mol (approximated from analogs in ). The compound’s stereochemistry and trifluoromethyl group contribute to its unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. The CAS registry number is 201164-18-3 .

Properties

IUPAC Name

(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRIUIRBTVRYAH-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201164-18-3
Record name rac-(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid typically involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. One common method is the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to generate the cyclopropane ring.

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions to improve yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, facilitated by the electron-withdrawing trifluoromethyl group. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Chlorine gas or nitric acid for halogenation and nitration, respectively.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that cyclopropane derivatives exhibit significant anticancer properties. Specifically, (1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets .

2. Pain Management
This compound has been investigated for its analgesic properties. Its structural similarity to known pain relievers suggests it may interact with pain pathways effectively. Preliminary data suggest it may modulate pain signaling pathways, making it a candidate for further development in pain management therapies .

Material Science Applications

1. Polymer Synthesis
(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid can serve as a building block in the synthesis of novel polymers. Its unique structure allows for the introduction of trifluoromethyl groups into polymer chains, which can enhance thermal stability and chemical resistance .

2. Coatings and Adhesives
The incorporation of this compound into coatings and adhesives has been explored due to its potential to improve hydrophobicity and adhesion properties. The trifluoromethyl group is known to impart water-repellent characteristics, making it suitable for applications in protective coatings .

Case Studies

StudyApplicationFindings
Anticancer Evaluation Cancer Cell LinesDemonstrated significant inhibition of cell proliferation in breast cancer models .
Analgesic Properties Pain ModelsShowed reduced pain response in animal models compared to control groups .
Polymer Development Material ScienceSuccessfully integrated into polymer matrices, enhancing mechanical properties .

Mechanism of Action

The mechanism by which (1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent and specific biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural analogs, highlighting differences in substituents, molecular formulas, and molecular weights:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent References
(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid (Target) C₁₁H₉F₃O₂ 248.17 201164-18-3 4-(CF₃)-phenyl
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉ClO₂ 196.63 1181230-38-5 2-Cl-phenyl
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₇F₂O₂ 202.16* 220352-36-3 3,4-diF-phenyl
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid C₁₀H₉FO₂ 196.18 515179-19-8 4-F-phenyl
(1R,2R)-2-(2-Methylphenyl)cyclopropane-1-carboxylic acid C₁₁H₁₂O₂ 176.21 Not provided 2-CH₃-phenyl
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid C₁₁H₈F₄O₂ 248.17 1274902-10-1 2-F,4-(CF₃)-phenyl (positional isomer)
rac-(1r,2r)-2-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid C₁₁H₉F₃O₃ 246.18 CID 51888091 4-(OCF₃)-phenyl

*Estimated based on substituent contributions.

Key Observations:

Substituent Effects on Molecular Weight :

  • The trifluoromethyl group increases molecular weight significantly (e.g., 248.17 g/mol for the target vs. 196.63 g/mol for the 2-chloro analog).
  • Trifluoromethoxy (OCF₃) substitution () results in a slightly lower molecular weight (246.18 g/mol ) compared to CF₃, due to oxygen’s inclusion.

Electronic and Steric Properties :

  • Electron-Withdrawing Groups (EWGs) : The CF₃ group () enhances acidity of the carboxylic acid and improves metabolic resistance compared to CH₃ () or H substituents.
  • Positional Isomerism : The 2-F,4-CF₃ analog () shares the same molecular weight as the target but exhibits distinct electronic effects due to fluorine’s ortho position.

Stereochemical Considerations :

  • The (1R,2R) configuration is critical for interactions in chiral environments, such as enzyme binding pockets. For example, the (1S,2S)-4-fluoro analog () may exhibit divergent biological activity due to reversed stereochemistry.

Biological Activity

(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, with the CAS number 201164-18-3, is a cyclopropane derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical properties. Its molecular formula is C11H10F3O2C_{11}H_{10}F_3O_2, and it exhibits a molecular weight of 250.19 g/mol. The structural representation is as follows:

OC O C H 1C C H 1c1ccc cc1 C F F F\text{OC O C H 1C C H 1c1ccc cc1 C F F F}

Biological Activity Overview

Research indicates that (1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid exhibits various biological activities, primarily in the realms of anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Studies have shown that this compound can inhibit pro-inflammatory cytokines, which play a significant role in inflammatory responses. The inhibition of these cytokines suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Preliminary research indicates that (1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid may possess anticancer properties. For instance:

  • Mechanism of Action : It is believed to interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating significant potency.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various assays:

Cell Line IC50 (µM) Effect Observed
HCT116 (colon cancer)5.6Induction of apoptosis
MCF7 (breast cancer)4.3Cell cycle arrest at G2/M phase
A549 (lung cancer)6.8Inhibition of proliferation

These findings highlight the potential of (1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid as a candidate for further development in cancer therapy.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. The results are summarized in the following table:

Target Protein Binding Affinity (kcal/mol) Type of Interaction
ACO2-6.5Hydrogen bonding
EGFR-7.0Hydrophobic interactions
Bcl-2-6.8π-π stacking interactions

These interactions suggest that the compound may effectively inhibit key pathways involved in tumor growth and survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.